1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine
Brand Name: Vulcanchem
CAS No.: 885274-56-6
VCID: VC3045128
InChI: InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine

CAS No.: 885274-56-6

Cat. No.: VC3045128

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine - 885274-56-6

Specification

CAS No. 885274-56-6
Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
IUPAC Name tert-butyl 4-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-7-13(8-11-19)18-12-14-6-4-5-9-17-14/h4-6,9,13,18H,7-8,10-12H2,1-3H3
Standard InChI Key BXBJCDYQOADWQL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=N2

Introduction

Structural Characteristics and Identification

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine features a piperidine ring structure with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen in position 1 and a pyridin-2-ylmethyl-amino substituent at position 4. This molecular arrangement contributes to its distinctive chemical reactivity and applications in pharmaceutical synthesis.

Chemical Identification

The compound possesses specific identifying characteristics that distinguish it from related structures:

PropertyInformation
CAS Number885274-56-6
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
AppearanceWhite to off-white crystalline solid
IUPAC Nametert-butyl 4-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate

The structure contains three nitrogen atoms - one in the piperidine ring (protected by the Boc group), one as part of the secondary amine linker, and one in the pyridine ring. This nitrogen-rich structure contributes to its potential for intermolecular interactions and chemical reactivity patterns .

Physical and Chemical Properties

Physical Properties

Based on its structural similarity to related compounds, 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine likely exhibits the following physical properties:

PropertyEstimated Value
Physical StateSolid at room temperature
SolubilitySoluble in organic solvents (dichloromethane, chloroform, acetone); limited water solubility
Melting PointApproximately 110-130°C (estimated based on similar structures)
StabilityStable under normal laboratory conditions; sensitive to strong acids

The compound's solubility profile makes it suitable for various organic reactions and purification techniques commonly employed in pharmaceutical synthesis and research applications.

Chemical Reactivity

The chemical reactivity of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine is influenced by its functional groups:

  • The Boc protecting group provides temporary protection of the piperidine nitrogen, allowing selective reactions at other positions.

  • The secondary amine formed between the piperidine and the pyridin-2-ylmethyl group can participate in various reactions including:

    • Alkylation reactions

    • Acylation reactions

    • Coupling reactions with carboxylic acids or acid chlorides

  • The pyridine ring nitrogen provides a site for coordination with metals and additional reactivity.

These reactive sites make the compound versatile in various synthetic transformations and derivatization reactions.

Synthesis Methods

Related Synthetic Processes

The synthesis of similar compounds provides valuable insights into potential methods for preparing 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine:

  • The patent described in search result outlines a method for synthesizing 1-Boc-4-aminopiperidine, which could serve as a key precursor:

    "The method comprises the following steps: taking 4-piperidinecarboxamide, distilled water and triethylamine, stirring, dripping di-tert-butyl dicarbonate ester, stirring to react for 8-10 hours, regulating the pH, extracting, drying, concentrating, adding acetone, low temperature crystallizing, and suction filtering to obtain 1-boc-4-piperidinecarboxamide..."

  • From this precursor, further reaction with pyridin-2-ylmethylamine under appropriate conditions could yield the target compound.

Applications in Chemical Research

As a Synthetic Intermediate

1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry:

  • The presence of the Boc protecting group allows for selective reactions at other sites in the molecule.

  • The compound can be further functionalized to create libraries of derivatives for structure-activity relationship studies.

  • The pyridine moiety provides a handle for additional modifications or metal coordination.

In Combinatorial Chemistry

The structure of 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine makes it suitable for inclusion in combinatorial chemistry approaches, where libraries of compounds are created for screening purposes. Its multiple functional groups provide points for diversification in parallel synthesis approaches.

Comparison with Similar Compounds

Structural Analogs

Several structurally related compounds provide context for understanding 1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine:

CompoundStructural DifferenceCAS NumberNotes
1-Boc-4-[methyl-(2-pyridin-2-YL-ethyl)-amino]-piperidineContains additional methyl group and ethyl linker864685-08-5Molecular weight: 319.4 g/mol
4-(2-Aminoethyl)-1-Boc-piperidineDifferent substituent at position 4146093-46-1Molecular weight: 228.331 g/mol
1-Boc-4-aminopiperidineLacks pyridin-2-ylmethyl group-Precursor compound

These structural analogs share core elements with the target compound but differ in specific substituents or linking groups. The differences in structure likely result in distinct physical properties, reactivity profiles, and biological activities.

Research Directions and Future Applications

Structure-Activity Relationship Studies

The compound provides an excellent scaffold for structure-activity relationship (SAR) studies, where modifications can be made to:

  • The pyridine ring (replacement with other heterocycles)

  • The methylene linker (extension, reduction, or functionalization)

  • The Boc protecting group (replacement with other protecting groups or functionalities after deprotection)

These modifications could yield valuable insights into how structural features correlate with biological activity and pharmacological properties.

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